
PRALIDOXIME CHLORIDE
Overview
Description
It is primarily used as an antidote for organophosphate poisoning, which includes exposure to certain pesticides and nerve agents . This compound works by reactivating acetylcholinesterase, an enzyme that is inhibited by organophosphates, thereby alleviating the toxic effects.
Preparation Methods
The synthesis of PRALIDOXIME CHLORIDE involves several steps:
Starting Material: Pyridine-2-carboxaldehyde is treated with hydroxylamine to form pyridine-2-aldoxime.
Alkylation: The resulting pyridine-2-aldoxime is then alkylated with methyl iodide to produce 1-Methylpyridinium-2-aldoxime Iodide.
Conversion to Chloride: The iodide salt is subsequently converted to the chloride salt through an ion exchange process
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Hydrolysis and Oxidative Metabolism
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Hydrolysis : Liver microsomes or S9 fractions hydrolyze oximes, forming ketones/aldehydes and nitrogen-containing byproducts .
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Oxidative Pathways : Cytochrome P450 generates superoxide and hydrogen peroxide, oxidizing pralidoxime to nitric oxide (NO), which complexes with hemoglobin .
Thermal and Acidic Decomposition
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Beckmann Rearrangement : Under acidic conditions, pralidoxime undergoes exothermic decomposition via the Beckmann rearrangement, releasing gases (CO, CO₂, HCl, NOₓ) .
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Energy Release : Decomposition energy ranges from 170–230 kJ/mol , posing explosion risks in industrial settings .
Decomposition Products | Conditions |
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Carbon monoxide, carbon dioxide | Thermal degradation (>215°C) |
Hydrogen chloride, nitrogen oxides | Acidic environments (pH < 4) |
Ion-Exchange and Release Kinetics
This compound’s release from biocompatible carriers is pH- and cation-dependent:
Metal-Organic Frameworks (MOFs)
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2-PAM@MIL-88B(Fe) : Swells in polar solvents, releasing pralidoxime via cation exchange. Release rates:
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2-PAM@bio-MOF-1 : Endogenous cations (Na⁺, K⁺) in simulated body fluid (SBF) trigger release, achieving 88.5% release in SBF vs. slower rates in water .
Release Medium | Release Rate (50 h) |
---|---|
SBF (pH 7.4) | 88.5% |
Simulated Gastric Fluid (pH 2) | 64.3% |
Deionized Water | <20% |
Reactivity with Organophosphates
This compound displaces organophosphates from AChE via nucleophilic attack on the phosphorylated serine residue:
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Mechanism :
Efficacy Factors :
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Reactivation is effective if administered within 24 hours of exposure.
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Dimethylphosphorylated AChE (e.g., sarin) is reactivated faster than diethyl derivatives .
Incompatibility and Hazardous Reactions
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Strong Oxidizers : Reacts violently with oxidizing agents (e.g., peroxides), producing toxic gases .
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Peroxide Formation : Autooxidation of the -C=NOH system generates peroxides, increasing explosion risks during distillation .
Environmental and Physiological Interactions
Scientific Research Applications
Therapeutic Applications
Pralidoxime chloride has several therapeutic applications:
- Organophosphate Poisoning : The primary use of pralidoxime is in treating poisoning from organophosphate pesticides and nerve agents. It is often administered alongside atropine to manage muscarinic symptoms .
- Myasthenia Gravis : It has been utilized in managing muscle weakness associated with myasthenia gravis, enhancing neuromuscular transmission .
- Respiratory Insufficiency : In cases where muscle paralysis affects respiration, pralidoxime can help restore respiratory function by reactivating AChE at the neuromuscular junctions .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed following intramuscular injection.
- Distribution : Minimal protein binding, with a volume of distribution that allows effective action at the neuromuscular junction.
- Metabolism and Excretion : Primarily metabolized in the liver and excreted through urine, with a half-life that supports frequent dosing in acute settings .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study 1 : A patient with severe organophosphate poisoning was treated with pralidoxime and atropine. The administration led to significant improvement in respiratory function within 30 minutes, highlighting its rapid action .
- Case Study 2 : In a clinical trial involving myasthenia gravis patients, those treated with pralidoxime showed improved muscle strength compared to a control group, indicating its potential as an adjunct therapy .
Data Table: Efficacy of this compound
Mechanism of Action
The primary mechanism of action of PRALIDOXIME CHLORIDE involves the reactivation of acetylcholinesterase. Organophosphates inhibit this enzyme by phosphorylating its active site. This compound binds to the anionic site of the enzyme and displaces the phosphate group from the serine residue, thereby restoring the enzyme’s activity . This process allows the breakdown of accumulated acetylcholine, alleviating the toxic effects of organophosphate poisoning .
Comparison with Similar Compounds
PRALIDOXIME CHLORIDE is unique among oximes due to its specific structure and reactivity. Similar compounds include:
- N,N’-Trimethylene-(pyridinium-4-aldoxime) Dihalide
- N,N’-Oxydimethyl-(pyridinium-4-aldoxime) Dichloride
- 2-Pyridine Aldoxime Methyl Chloride (2-PAM)
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound is particularly noted for its effectiveness in reactivating acetylcholinesterase outside the central nervous system .
Biological Activity
Pralidoxime chloride (2-PAM) is a chemical compound primarily used as an antidote for organophosphate poisoning, particularly in cases involving nerve agents and pesticides. Its mechanism of action revolves around the reactivation of acetylcholinesterase (AChE), an enzyme that is inhibited by phosphorylation from organophosphates. This article reviews the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical settings, and relevant case studies.
This compound functions by cleaving the phosphate-ester bond formed between organophosphates and AChE, thereby restoring the enzyme's activity. This reactivation is crucial for the breakdown of accumulated acetylcholine at neuromuscular junctions, which alleviates symptoms such as muscle paralysis and respiratory failure. The compound is most effective when administered within 24 hours post-exposure to organophosphates .
Key Mechanisms:
- Reactivation of AChE: Pralidoxime binds to the phosphorylated AChE, facilitating its regeneration.
- Detoxification of Organophosphates: It can chemically detoxify certain organophosphate compounds.
- Reduction of Aging Process: Slows the aging process of phosphorylated AChE, preventing it from becoming irreversibly inactivated .
Pharmacokinetics
The pharmacokinetics of this compound indicate rapid absorption and distribution, with significant effects observed within minutes after administration. The drug is primarily excreted through urine, both as unchanged drug and metabolites. The half-life varies depending on the route of administration but generally ranges from 1 to 2 hours .
Parameter | Value |
---|---|
Absorption | Rapid |
Volume of Distribution | Not available |
Protein Binding | None |
Metabolism | Hepatic |
Route of Elimination | Urinary |
Half-life | 1-2 hours |
Efficacy in Clinical Settings
Clinical studies have shown mixed results regarding the efficacy of this compound in treating organophosphate poisoning. Several randomized controlled trials (RCTs) have been conducted to evaluate its effectiveness compared to placebo and other treatments.
- RCT Findings:
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Case Studies:
- In animal models, pralidoxime has been effective in restoring AChE function following exposure to various organophosphates such as VX and sarin. However, it showed no efficacy against cyclosarin .
- Clinical observations during the Gulf War highlighted its use alongside atropine for treating nerve agent exposure among veterans, reinforcing its role as a critical countermeasure despite ongoing debates about its overall effectiveness .
Research Findings
Recent studies have focused on optimizing pralidoxime formulations and enhancing its delivery mechanisms. For instance, a novel formulation using bio-MOF-1 demonstrated improved adsorption capabilities for removing sulfur mustard from contaminated surfaces . Additionally, ongoing research aims to clarify the optimal dosing regimens and timing for administration to maximize therapeutic outcomes.
Properties
IUPAC Name |
N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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